

# X-ray crystallographic analysis of 1-(2-(Methoxymethoxy)phenyl)ethanone derivatives

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## Compound of Interest

Compound Name: 1-(2-(Methoxymethoxy)phenyl)ethanone

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## A Comparative Guide to the X-ray Crystallographic Analysis of 1-(2-(Methoxymethoxy)phenyl)ethanone Derivatives and Related Compounds

This guide provides a comparative analysis of the X-ray crystallographic data for several derivatives of **1-(2-(methoxymethoxy)phenyl)ethanone** and related acetophenone compounds. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the structural characteristics of this class of molecules. While the crystallographic data for the parent compound, **1-(2-(methoxymethoxy)phenyl)ethanone**, is not publicly available, this guide presents data from closely related structures to offer valuable insights.

## Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of 1-phenylethanone derivatives, providing a basis for structural comparison.

| Compound Name                                  | Chemical Formula                                 | Crystal System | Space Group                                   | a (Å)     | b (Å)     | c (Å)     | $\alpha$ (°) | $\beta$ (°) | $\gamma$ (°) | Volume (Å <sup>3</sup> ) | Z |
|--|--|----------------|---|-----------|-----------|-----------|--------------|-------------|--------------|--------------------------|---|
| 1-[2-(Benzyloxy)phenyl]ethanone [1]            | C <sub>15</sub> H <sub>14</sub> O <sub>2</sub>   | Monoclinic     | P2 <sub>1</sub> /c                            | 10.664(2) | 14.406(3) | 7.686(1)  | 90           | 94.260(3)   | 90           | 1177.6                   | 4 |
| 1-(2-(2-Chloroethoxy)phenyl)ethanone [2]       | C <sub>10</sub> H <sub>11</sub> ClO <sub>2</sub> | Triclinic      | P1  | 7.8470(3) | 8.0375(3) | 9.2261(4) | 77.052(4)    | 86.981(5)   | 61.011(4)    | 494.98(3)                | 2 |
| 2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone [3] | C <sub>16</sub> H <sub>16</sub> O <sub>4</sub>   | Orthorhombic   | P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub> | 5.9808    | 12.0766   | 18.9390   | 90           | 90          | 90           | 1367.0                   | 4 |

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|       |                              |        |                   |      |      |      |    |      |    |      |   |  |
|-------|------------------------------|--------|-------------------|------|------|------|----|------|----|------|---|--|
| 2-    |                              |        |                   |      |      |      |    |      |    |      |   |  |
| Hydr  |                              |        |                   |      |      |      |    |      |    |      |   |  |
| oxy-  |                              |        |                   |      |      |      |    |      |    |      |   |  |
| 1,2-  |                              |        |                   |      |      |      |    |      |    |      |   |  |
| bis(3 |                              |        |                   |      |      |      |    |      |    |      |   |  |
| ,4,5- |                              |        |                   |      |      |      |    |      |    |      |   |  |
| trime | C <sub>20</sub> H            | Mon    | P2 <sub>1</sub> / | 8.49 | 21.4 | 11.1 |    | 90.0 |    | 1935 |   |  |
| thox  | <sub>24</sub> O <sub>8</sub> | oclini | n                 | 13   | 872  | 334  | 90 | 0    | 90 | .3   | 4 |  |
| yphe  |                              | c      |                   |      |      |      |    |      |    |      |   |  |
| nyl)e |                              |        |                   |      |      |      |    |      |    |      |   |  |
| than  |                              |        |                   |      |      |      |    |      |    |      |   |  |
| one[  |                              |        |                   |      |      |      |    |      |    |      |   |  |
| 3]    |                              |        |                   |      |      |      |    |      |    |      |   |  |

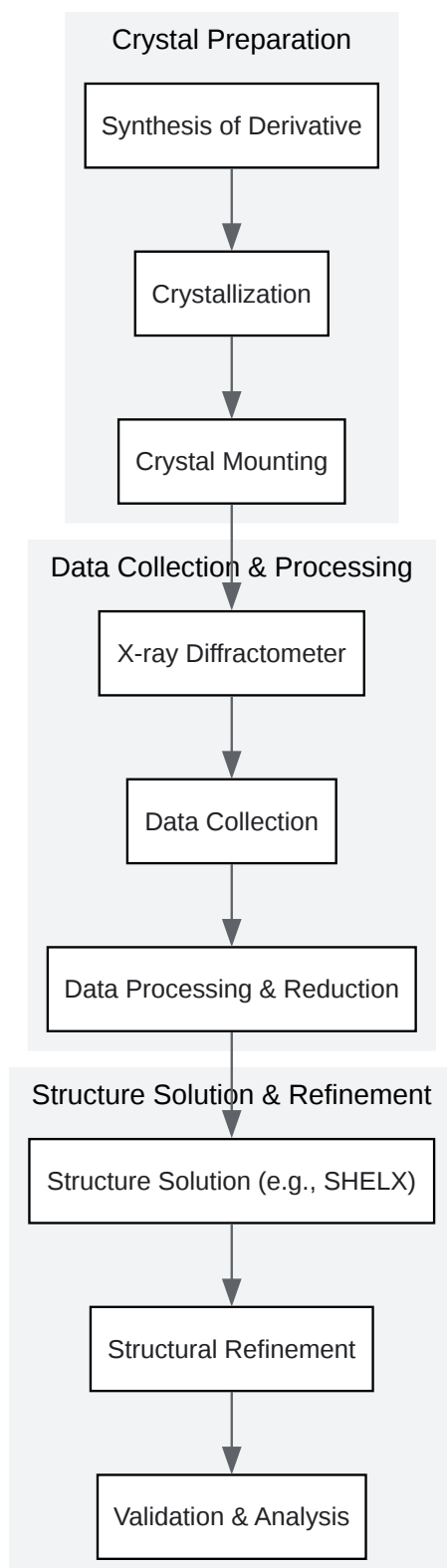
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## Experimental Protocols

The methodologies for single-crystal X-ray diffraction analysis are crucial for obtaining reliable structural data. Below are detailed experimental protocols based on the cited literature.

### General Experimental Workflow for Single-Crystal X-ray Diffraction

A generalized workflow for the crystallographic analysis of the compared compounds is presented. This process includes crystal preparation, data collection, and structure refinement.



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A generalized workflow for X-ray crystallography.

## Synthesis and Crystallization

1-[2-(Benzyloxy)phenyl]ethanone: This compound was prepared by the condensation of 2-hydroxyacetophenone with benzyl bromide in refluxing acetone in the presence of excess anhydrous potassium carbonate.[1]

1-(2-(2-Chloroethoxy)phenyl)ethanone: Synthesized by reacting 2-acetylphenol in anhydrous 1,2-dichloroethane with NaOH and tetrabutylammonium bromide. Crystals suitable for X-ray diffraction were obtained by evaporation from ethanol at room temperature.[2]

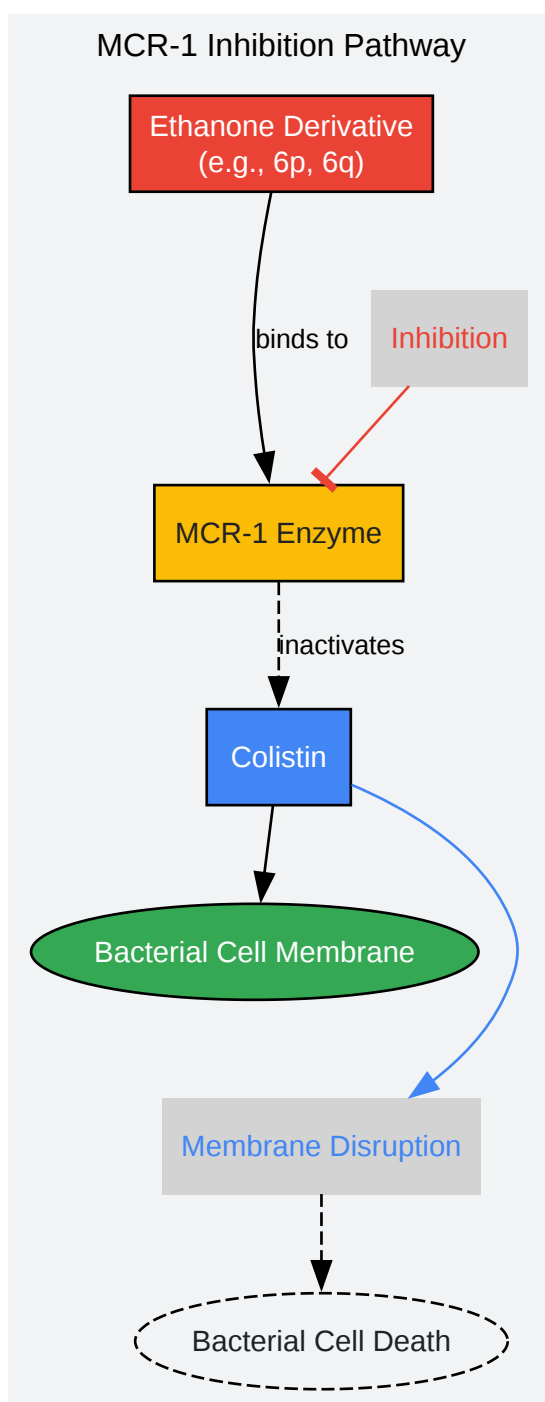
2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone & 2-Hydroxy-1,2-bis(3,4,5-trimethoxyphenyl)ethanone: These derivatives were synthesized via a benzoin condensation reaction using the ionic liquid [Bmim]BF<sub>4</sub> as a catalyst.[3]

## Data Collection and Refinement

For the analyzed compounds, X-ray diffraction data were collected on diffractometers such as a Rigaku SuperNova or Bruker APEXII CCD, typically using Mo K $\alpha$  radiation.[2][4] The collected data were processed and refined using software packages like SHELX to solve and refine the crystal structures.[2]

## Potential Biological Activity: MCR-1 Inhibition Pathway

While the primary focus of this guide is crystallography, it is valuable to consider the potential applications of these molecular scaffolds in drug discovery. Related 1-phenyl-2-(phenylamino)ethanone derivatives have been identified as inhibitors of the MCR-1 protein, which confers resistance to colistin, a last-resort antibiotic.[5][6] The following diagram illustrates the potential mechanism of action.



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Inhibition of MCR-1 by ethanone derivatives.

This proposed pathway highlights how ethanone derivatives could potentially restore the efficacy of colistin against resistant bacteria by inhibiting the MCR-1 enzyme.[5][6]

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